DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
Overview
Description
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE is a chemical compound with the molecular formula C12H15ClN2O2. It is a derivative of tryptophan, an essential amino acid, and features an indole ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that tryptophan derivatives generally interact with various biological targets, including enzymes and receptors, involved in numerous physiological processes .
Mode of Action
It’s known that tryptophan and its derivatives play crucial roles in several biological functions, including the synthesis of proteins and several alkaloids .
Biochemical Pathways
DL-Tryptophan Methyl Ester Hydrochloride is involved in the metabolism of tryptophan, a secondary metabolite derived from the shikimate pathway . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways are responsible for the synthesis of several bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Result of Action
It’s known that tryptophan and its derivatives can influence various pathophysiological processes, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, thermal behavior is essential for thermochemical conversions, and understanding the thermal decomposition mechanisms for drugs and their corresponding intermediates can guide systematic predictions about probable interactions .
Biochemical Analysis
Biochemical Properties
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with several enzymes, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. These interactions are crucial for the conversion of tryptophan into serotonin and other metabolites. Additionally, this compound can act as a substrate for esterases, which hydrolyze the ester bond to release free tryptophan .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the kynurenine pathway, which is involved in the regulation of immune responses and neuroprotection. By modulating the activity of enzymes in this pathway, this compound can impact the production of neuroactive metabolites and inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. It binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin. Additionally, it can inhibit the activity of indoleamine 2,3-dioxygenase, leading to altered levels of kynurenine and its metabolites. These interactions result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance the synthesis of serotonin and other tryptophan metabolites, leading to improved mood and cognitive function. At high doses, it may cause toxicity and adverse effects such as oxidative stress and inflammation. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which regulate the conversion of tryptophan into various metabolites. These interactions can influence metabolic flux and the levels of key metabolites, impacting physiological processes such as immune responses and neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and subsequently localized to specific cellular compartments. The compound’s distribution is influenced by factors such as its solubility and affinity for binding proteins, which can affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE typically involves the esterification of tryptophan. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using methanol and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-amino-3-(1H-indol-3-yl)propanol.
Substitution: N-alkylated derivatives.
Scientific Research Applications
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1-methyl-1H-indol-3-yl)propanoate Hydrochloride
- Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate Hydrochloride
- Methyl 2-amino-3-(4-benzyloxy-1H-indol-3-yl)propanoate Hydrochloride
Uniqueness
DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE is unique due to its specific indole ring substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications, particularly in the fields of medicinal chemistry and neurobiology .
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385140 | |
Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-09-0 | |
Record name | Tryptophan, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5619-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 34498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5619-09-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.